1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea
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Overview
Description
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a thiourea derivative known for its unique chemical structure and potential biological activities. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .
Mechanism of Action
Target of Action
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a complex molecule that interacts with various targets. It’s known that thiourea derivatives have been the subject of extensive study in coordination chemistry , indicating that they may interact with metal ions in biological systems.
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound’s thiourea group can act as a ligand, binding to metal ions through its sulfur and nitrogen atoms . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .
Result of Action
Thiourea derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antitumor, antiviral, antimicrobial, and antiparasitic activities . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .
Preparation Methods
The synthesis of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial production methods for thiourea derivatives generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in the polymer industry
Comparison with Similar Compounds
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(2,4,6-trimethylphenyl)thiourea: Similar structure but with a phenyl group instead of an ethyl group, exhibiting different biological activities.
1-Methyl-3-(2,4,6-trimethylphenyl)thiourea: Contains a methyl group, leading to variations in its chemical reactivity and applications.
1-Benzyl-3-(2,4,6-trimethylphenyl)thiourea: The presence of a benzyl group enhances its potential as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-3-(2,4,6-trimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-5-13-12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXURNQCZLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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